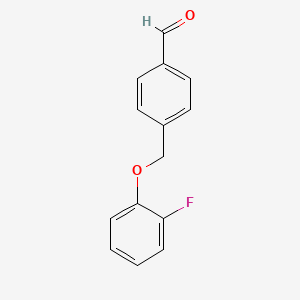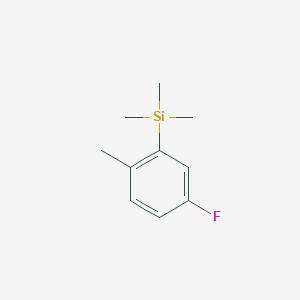
3-Bromo-3'-iso-propylbenzhydrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-3’-iso-propylbenzhydrol: is an organic compound with the molecular formula C16H17BrO It is a brominated derivative of benzhydrol, featuring a bromine atom and an iso-propyl group attached to the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-3’-iso-propylbenzhydrol typically involves the bromination of 3’-iso-propylbenzhydrol. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield of the desired product .
Industrial Production Methods: Industrial production of 3-Bromo-3’-iso-propylbenzhydrol may involve similar bromination techniques but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-3’-iso-propylbenzhydrol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Major Products:
Oxidation: Formation of 3-Bromo-3’-iso-propylbenzophenone.
Reduction: Formation of 3-Bromo-3’-iso-propylcyclohexanol.
Substitution: Formation of 3-Azido-3’-iso-propylbenzhydrol or 3-Thio-3’-iso-propylbenzhydrol.
Scientific Research Applications
Chemistry: 3-Bromo-3’-iso-propylbenzhydrol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its brominated structure makes it a useful building block for Suzuki-Miyaura coupling reactions and other cross-coupling techniques .
Biology and Medicine: In biological research, this compound can be used to study the effects of brominated aromatic compounds on cellular processes. It may also serve as a precursor for the synthesis of pharmaceuticals and bioactive molecules.
Industry: In the industrial sector, 3-Bromo-3’-iso-propylbenzhydrol can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its unique structure allows for the development of new materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 3-Bromo-3’-iso-propylbenzhydrol depends on its specific application. In chemical reactions, the bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with cellular targets through its aromatic and brominated structure, potentially affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
- 3-Bromo-3’-methylbenzhydrol
- 3-Bromo-3’-ethylbenzhydrol
- 3-Bromo-3’-tert-butylbenzhydrol
Comparison: Compared to its analogs, 3-Bromo-3’-iso-propylbenzhydrol features an iso-propyl group, which can influence its steric and electronic properties. This difference can affect its reactivity, solubility, and interaction with other molecules. The iso-propyl group provides a unique balance between steric hindrance and electronic effects, making it a valuable compound for specific synthetic and research applications.
Properties
IUPAC Name |
(3-bromophenyl)-(3-propan-2-ylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO/c1-11(2)12-5-3-6-13(9-12)16(18)14-7-4-8-15(17)10-14/h3-11,16,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTJXLCGRUQPKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(C2=CC(=CC=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(1,3-Dioxolan-2-yl)methoxy]-4-methoxybenzaldehyde](/img/structure/B7995651.png)


![1,3-Difluoro-5-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7995664.png)


![1-Chloro-2-fluoro-3-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7995707.png)






